REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[S:2].[Cl:5][C:6]1[C:7]([NH2:13])=[N:8][CH:9]=[C:10]([Cl:12])[CH:11]=1>O1CCCC1.C(=O)([O-])O.[Na+]>[Cl:5][C:6]1[C:7]([N:13]=[C:1]=[S:2])=[N:8][CH:9]=[C:10]([Cl:12])[CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
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21.9 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
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Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
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Smiles
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ClC=1C(=NC=C(C1)Cl)N
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(O)([O-])=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 4 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
WASH
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Details
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The combined organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel eluting with a 5-30% ethyl acetate/n-hexane gradient mixture
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55.6 mmol | |
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |